

Application Notes and Protocols: Synthesis and Purification of TP-110

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of **TP-110**, a novel investigational compound. The methodologies outlined below are intended for use by qualified personnel in a laboratory setting.

Overview and Data Summary

TP-110 is a potent and selective kinase inhibitor. The following tables summarize the key quantitative data associated with its synthesis and purification.

Table 1: Summary of **TP-110** Synthesis Reaction Parameters



Step	Reaction	Key Reagents	Solvent	Temperat ure (°C)	Reaction Time (h)	Yield (%)
1	Suzuki Coupling	Intermediat e A, Intermediat e B, Pd(PPh ₃) ₄ , K ₂ CO ₃	Toluene/H₂ O	100	12	85
2	Amide Coupling	Intermediat e C, Amine D, HATU, DIPEA	DMF	25	6	78
3	Final Deprotectio n	Boc- protected TP-110	TFA/DCM	0 to 25	2	95

Table 2: TP-110 Purification and Final Product Specifications



Purification Step	Method	Mobile Phase/Eluent	Purity (%)	Recovery (%)
1	Flash Chromatography	Ethyl Acetate/Hexane Gradient	>95	90
2	Preparative HPLC	Acetonitrile/Wate r with 0.1% TFA	>99.5	85
Final Product	Specification	_		
Appearance	White to off-white solid			
Purity (HPLC)	≥ 99.5%	-		
Identity (¹H NMR, MS)	Conforms to structure			
Solubility	> 50 mg/mL in DMSO	_		

Experimental Protocols

2.1. Synthesis of **TP-110** (A Representative Multi-step Synthesis)

This protocol describes a representative three-step synthesis for obtaining **TP-110**.

Step 1: Suzuki Coupling

- To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a 4:1 mixture of Toluene/H₂O (10 mL/mmol of A) is added K₂CO₃ (3.0 eq).
- The mixture is degassed with argon for 15 minutes.
- Pd(PPh₃)₄ (0.05 eq) is added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere.
- Upon completion (monitored by TLC), the reaction is cooled to room temperature.



- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield Intermediate C.

Step 2: Amide Coupling

- Intermediate C (1.0 eq) is dissolved in anhydrous DMF (10 mL/mmol).
- Amine D (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are added sequentially.
- The reaction mixture is stirred at room temperature (25 °C) for 6 hours.
- The reaction progress is monitored by LC-MS.
- Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude Boc-protected TP-110.

Step 3: Final Deprotection

- The crude Boc-protected **TP-110** is dissolved in a 1:1 mixture of TFA/DCM (10 mL/mmol).
- The solution is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
- The solvents are removed under reduced pressure.
- The residue is co-evaporated with toluene twice to remove residual TFA.
- The resulting crude TP-110 is taken for purification.

2.2. Purification of TP-110

Step 1: Flash Chromatography

 The crude product from the synthesis is purified by flash column chromatography on silica gel.



- A gradient of 0-100% ethyl acetate in hexanes is used as the eluent.
- Fractions containing the desired product are identified by TLC, pooled, and concentrated.

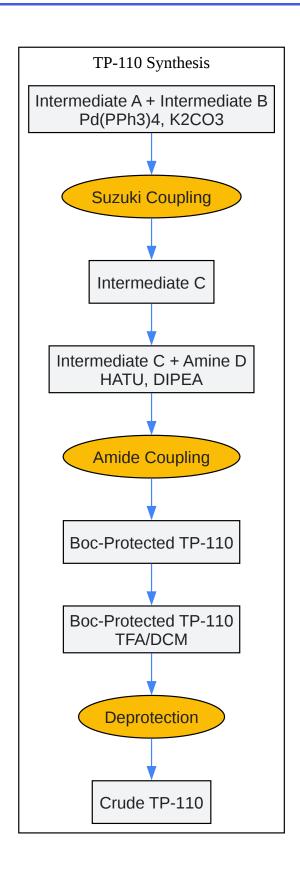
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

- The material from flash chromatography is further purified by reverse-phase preparative HPLC.
- Column: C18, 10 μm, 250 x 50 mm
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 20-80% B over 30 minutes
- Flow Rate: 80 mL/min
- Detection: UV at 254 nm
- Fractions containing the pure product (>99.5% by analytical HPLC) are collected and lyophilized to yield **TP-110** as a white solid.

Visualization of Workflows and Pathways

3.1. TP-110 Synthesis Workflow



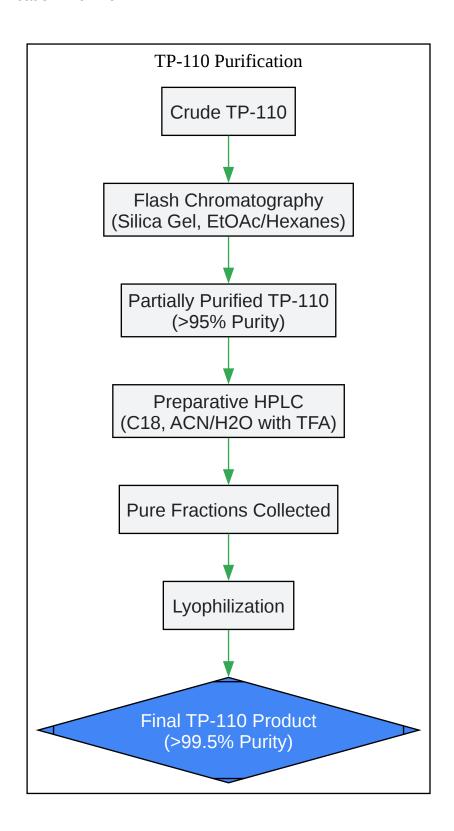


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Caption: Workflow for the multi-step synthesis of TP-110.



3.2. TP-110 Purification Workflow

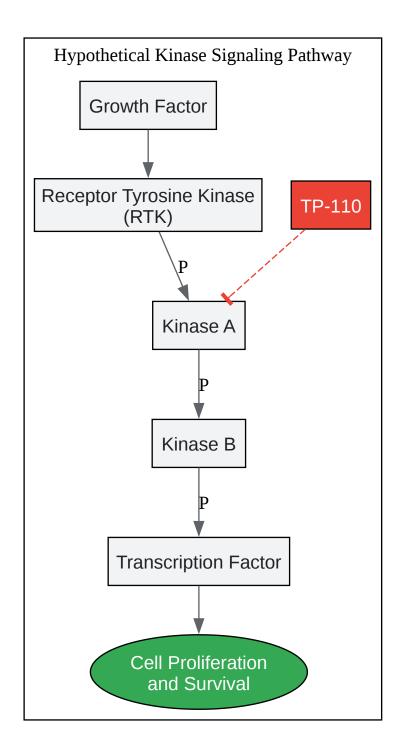


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Caption: Purification workflow for obtaining high-purity TP-110.

3.3. Hypothetical Signaling Pathway for **TP-110** Action



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Caption: **TP-110** as a hypothetical inhibitor of the Kinase A signaling cascade.







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